8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the family of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the eighth position, a keto group at the fourth position, and a carboxylic acid group at the third position of the cinnoline ring. It has garnered attention in scientific research due to its potential biological activities, including antibacterial properties and possible applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including PubChem and ChemicalBook, which provide detailed information about its properties and synthesis. Its Chemical Abstracts Service number is 57278-44-1, which facilitates its identification in chemical literature and databases.
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is classified as a heterocyclic organic compound. It falls under the category of quinolines, which are known for their diverse pharmacological activities. The presence of the bromine substituent enhances its reactivity and potential biological interactions.
The synthesis of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be achieved through several methods, primarily involving the bromination of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid followed by specific reaction conditions to stabilize the compound.
One common synthetic route involves:
The molecular formula of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is with a molecular weight of approximately 268.06 g/mol.
The structure can be represented using various notations:
InChI=1S/C10H6BrNO3/c11-8-5-3-1-2-4(5)6(12)9(8)10(13)14/h1-6H,(H,13,14)
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O
These identifiers help in identifying and retrieving information about the compound in chemical databases.
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
The specific reaction conditions (solvent, temperature, catalysts) will determine the efficiency and yield of these reactions. For instance, using polar aprotic solvents may enhance nucleophilic attack on the bromine atom.
The mechanism of action for 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors due to its structural features.
Research indicates that compounds within this class may exhibit antibacterial activity by inhibiting bacterial enzyme function or disrupting cellular processes. The precise mechanism often requires further investigation through biochemical assays.
Physical data such as boiling point and density are less commonly reported but are essential for practical applications in synthesis and formulation.
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has potential applications in:
This compound represents a promising area for further research into its therapeutic potential and mechanisms of action within biological systems.
Achieving C8-selective bromination in quinoline systems requires strategic control of electronic and steric factors. The inherent electronic bias of the quinoline ring favors electrophilic attack at C5/C8 positions, but C8 selectivity becomes challenging with unsubstituted substrates due to comparable electron densities. For 8-bromo target compounds, directing group strategies and substrate pre-functionalization prove essential:
Table 1: Comparative Bromination Methods for C8 Functionalization
Method | Conditions | Regioselectivity (C8:C5) | Yield Range |
---|---|---|---|
NBS/DMSO | 100°C, 12 h | 8:1 | 75–82% |
CuBr/Ethyl bromoacetate | 80°C, 6 h, DMF | 20:1 | 88–92% |
Br₂/FeCl₃ | RT, CH₂Cl₂, 1 h | 1:3 | 65–70% |
Electrophilic bromination | Acetic acid, 50°C | 2:1 | 70–78% |
Bromination of 3-carbethoxy-4-quinolones exemplifies the critical role of existing substituents: C3 electron-withdrawing groups deactivate C2/C4 positions, while C8 bromination is favored due to reduced steric hindrance compared to C5 [4] .
The Gould-Jacobs reaction remains the cornerstone for constructing the 4-oxoquinoline scaffold, particularly for C3-carboxylated derivatives. This multistep sequence begins with condensation of meta-bromoaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization:
Critical Side Reactions:
Table 2: Cyclization Outcomes Under Varied Conditions
Condition | Temperature | Time | Yield | Purity | Major Side Product |
---|---|---|---|---|---|
Diphenyl ether (conventional) | 235°C | 60 min | 88% | 95% | Debrominated quinoline |
[bmim]HSO₄ (ionic liquid) | 180°C | 40 min | 95% | 98% | None |
Solvent-free microwave | 250°C | 15 min | 85% | 92% | Hydrolyzed ester |
Post-cyclization hydrolysis to the carboxylic acid requires optimized saponification: 2N NaOH in 1:1 EtOH/H₂O at 60°C for 4 hours achieves >99% conversion without decarboxylation [4].
The 8-bromo-4-oxoquinoline-3-carboxylic acid scaffold enables diverse derivatization at three reactive centers: the C8 bromide, C3 carboxylate, and N1 position:
Nucleophilic Aromatic Substitution (C8):Piperidine/morpholine displaces bromide in DMF at 120°C (K₂CO₃ catalyst) to yield 8-amino-substituted quinolones—key intermediates for antibacterial agents [1].Sterically hindered amines (e.g., tert-butylamine) require Cu(I) catalysis (10 mol% CuI) and microwave irradiation at 150°C for 30 minutes [4].
Carboxyl Group Manipulations:
Amide Formation: Coupling with pyrrolidinyl amines using EDC/HOBt in DMF yields potent antibacterial derivatives like 5-amino-8-chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid [1] [4].
N1-Alkylation:Selective N1-alkylation employs Cs₂CO₃ in DMF with alkyl halides (40–60°C), avoiding O-alkylation byproducts. Cyclopropylation using bromocyclopropane/K₂CO₃ in acetonitrile at 80°C achieves 75% yield for N1-cyclopropyl-8-bromo-4-oxoquinoline-3-carboxylate [1] [4].
Table 3: Derivative Libraries from 8-Bromo-4-oxoquinoline-3-carboxylic Acid
Reaction Site | Reagents/Conditions | Example Derivative | Application |
---|---|---|---|
C8-Br | Piperidine, K₂CO₃, DMF, 120°C | 8-(Piperidin-1-yl)-4-oxoquinoline-3-carboxylic acid | Antibacterial scaffold |
C3-COOH | EDC, HOBt, 3-aminopyrrolidine, DMF | 5-Amino-7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | Antibacterial agent [1] |
N1 | Bromocyclopropane, Cs₂CO₃, MeCN | N1-Cyclopropyl-8-bromo-4-oxoquinoline-3-carboxylic acid | Core for fluoroquinolones |
Optimized reaction media are critical for energy-intensive cyclization and bromination steps:
Catalyst Innovations:
Table 4: Solvent/Catalyst Systems for Key Reactions
System | Cyclization Yield | Bromination C8 Selectivity | Environmental Factor |
---|---|---|---|
Conventional (diphenyl ether) | 88% | 82% | Poor (hazardous solvent) |
[bmim]HSO₄ (ionic liquid) | 95% | 98% | Excellent (recyclable) |
Solvent-free/K10 clay | 89% | N/A | Outstanding |
SnCl₄/dibutyl ether | N/A | 95% | Moderate |
Comprehensive Compound Table
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: